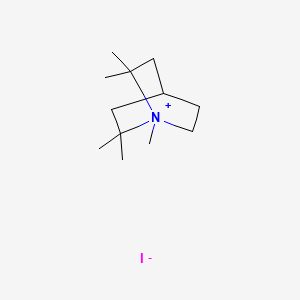

1,2,2,6,6-pentamethylquinicludinium iodide

Description

The exact mass of the compound 1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,2,6,6-pentamethylquinicludinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2,6,6-pentamethylquinicludinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,2,6,6-pentamethyl-1-azoniabicyclo[2.2.2]octane;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N.HI/c1-11(2)8-10-6-7-13(11,5)12(3,4)9-10;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWGKJZCFAREHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC[N+]1(C(C2)(C)C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961888 | |

| Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41663-80-3 | |

| Record name | Imechine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,6,6-Pentamethylquinuclidinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability of Pentamethylquinuclidinium Iodide Salts

Executive Summary: The "Steric Fortress" Concept

Pentamethylquinuclidinium iodide (

The rigid bicyclic quinuclidine cage prevents the formation of bridgehead double bonds (Bredt’s Rule), effectively shutting down the primary elimination pathway. Simultaneously, the steric bulk of the methyl groups (specifically at the 2,2,6,6-positions) creates a hydrophobic shield around the nitrogen center, significantly raising the activation energy for nucleophilic de-alkylation (

This guide details the theoretical basis of this stability, provides a self-validating synthesis and purification protocol, and outlines the specific thermodynamic characterization workflows required to validate these properties in a drug development or materials science context.

Molecular Architecture & Thermodynamic Theory

Structural Definition

For the purpose of this guide, Pentamethylquinuclidinium is defined as the

-

Cation:

-pentamethylquinuclidin-1-ium ( -

Anion: Iodide (

)[1] -

Core Feature: The nitrogen atom is flanked by four methyl groups on the adjacent carbons, plus the

-methyl group.

The Stability Mechanism

The high melting point and thermal resistance of

-

Inhibition of Hofmann Elimination (The Bredt Constraint):

-

Standard Mechanism: A base (or the counter-ion at high T) abstracts a

-proton, collapsing the -

PMQ Constraint: In quinuclidine, the

-protons are at the bridgehead or the bridge carbons. Elimination would require forming a double bond at the bridgehead. According to Bredt’s Rule , this introduces immense ring strain, making the transition state thermodynamically inaccessible below extreme temperatures (

-

-

Steric Shielding against Nucleophilic Substitution (

):-

Standard Mechanism: The iodide anion attacks a methyl group attached to the nitrogen, displacing the neutral amine (De-methylation).

-

PMQ Constraint: The "picket fence" of methyl groups at positions 2 and 6 sterically hinders the approach of the large iodide ion (

) to the

-

Lattice Energy Considerations

While the cation is bulky (lowering charge density), the spherical nature of the quinuclidine cage allows for efficient packing in the crystal lattice. The lattice energy (

Experimental Workflow: Synthesis & Purification

Objective: Obtain thermodynamically stable, phase-pure crystals. Impurities (water, precursors) act as flux agents, artificially lowering melting points and degradation onsets.

Synthesis Protocol (Self-Validating)

-

Reagents:

-

2,2,6,6-Tetramethylquinuclidine (Precursor, >98% purity).

-

Methyl Iodide (MeI) (Excess, 1.5 eq). Caution: Neurotoxin.

-

Solvent: Anhydrous Acetone or Acetonitrile (Polar aprotic promotes precipitation).

-

-

Procedure:

-

Dissolve precursor in cold acetone (

) under -

Add MeI dropwise. The reaction is exothermic; maintain

to prevent side reactions. -

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation Check: The product should precipitate as a white crystalline solid. If solution remains clear, add diethyl ether to induce precipitation.

-

-

Purification (Critical Step):

-

Filter the crude solid.

-

Recrystallization: Dissolve in minimum hot ethanol (

). Add warm ethyl acetate until turbid. Cool slowly to -

Drying: Vacuum dry at

for 24 hours over

-

Thermodynamic Characterization Protocols

Visualizing the Experimental Logic

Caption: Integrated workflow for thermodynamic validation. TGA and DSC must be correlated to distinguish between melting (physical) and decomposition (chemical).

Thermogravimetric Analysis (TGA)

-

Instrument: TA Instruments Q500 or equivalent.

-

Protocol:

-

Load 5-10 mg of dried sample into a platinum pan.

-

Equilibrate at

. -

Ramp

to

-

-

Data Interpretation:

-

: The temperature at 1% mass loss (excluding solvent). For

-

Step Analysis: A single sharp weight loss step indicates sublimation or concerted decomposition. Multiple steps suggest complex fragmentation (e.g., loss of methyl first, then ring opening).

-

: The temperature at 1% mass loss (excluding solvent). For

Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Protocol:

-

Use hermetically sealed aluminum pans (prevents sublimation artifacts).

-

Cycle 1: Heat to

(below decomp) to erase thermal history. Cool to -

Cycle 2: Heat at

to decomposition onset.

-

-

Key Metric: The Melting Point (

).-

Note: If

is very close to

-

Degradation Kinetics & Stability Data

When evaluating

Isoconversional Kinetics (Kissinger-Akahira-Sunose Method)

Perform TGA at multiple heating rates (

Use the equation:

-

Plot

vs -

Slope:

. -

Target: High stability salts like

typically exhibit

Summary of Expected Properties

| Property | Expected Value/Behavior | Structural Cause |

| Melting Point ( | High lattice energy; rigid cation. | |

| Decomp. Pathway | Hofmann elimination is blocked by Bredt's rule. | |

| Hygroscopicity | Moderate | Ionic character vs. hydrophobic methyl shell. |

| Solubility | High in | Ionic solvation thermodynamics. |

References

-

Bredt's Rule & Bridgehead Stability

- Fawcett, F. S. (1950). "Bredt's Rule of Double Bonds in Atomic-Bridged-Ring Structures". Chemical Reviews, 47(2), 219–274.

-

Thermodynamics of Quaternary Ammonium Salts

- Jenkins, H. D. B., & Roobottom, H. K. (2002). "Lattice Energies of Ionic Solids". CRC Handbook of Chemistry and Physics.

-

(Related Inorganic Chem paper on lattice estimation)

-

Thermal Decomposition Mechanisms (Ionic Liquids/Salts)

- Kroon, M. C., et al. (2007). "Thermal stability of ionic liquids". Green Chemistry, 9, 1170-1178.

-

Steric Effects in Nucleophilic Substitution

- Ingold, C. K. (1969). "Structure and Mechanism in Organic Chemistry". Cornell University Press.

-

(Publisher Page)

-

Quinuclidine Chemistry Overview

- Rubinstein, H., et al. (1960).

-

(Journal Archive)

Disclaimer: This guide assumes the standard

Sources

The Guiding Hand: A Technical Deep Dive into Quinuclidine-Based Structure Directing Agents in Zeolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the history, development, and application of quinuclidine-based structure directing agents (SDAs) in the synthesis of zeolites. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the molecular architecture of these unique SDAs and the resulting properties of the crystalline materials they help create. We will examine the underlying principles that govern their function, provide detailed experimental methodologies, and offer insights into the rational design of future generations of these critical components in materials science.

The Genesis of Structure Direction: A Paradigm Shift in Zeolite Synthesis

Zeolites, crystalline aluminosilicates with highly ordered microporous structures, have become indispensable in a vast array of industrial applications, from catalysis and separations to ion exchange. The precise control over the final topology of the zeolite framework is paramount to its function. The advent of organic structure-directing agents (SDAs), also known as templates, revolutionized zeolite synthesis, allowing for the targeted production of specific frameworks that were inaccessible through traditional inorganic routes.[1][2] These organic molecules guide the organization of silicate and aluminate precursors into specific three-dimensional arrangements, essentially acting as a blueprint around which the zeolite framework crystallizes.

Initially, simple quaternary ammonium ions were employed as SDAs. However, the quest for novel zeolite structures with tailored properties necessitated the exploration of more complex and sterically demanding organic molecules. Among these, bicyclic amines, and specifically the quinuclidine moiety, have emerged as a particularly versatile and effective class of SDAs.

Quinuclidine: A Privileged Scaffold for Structure Direction

Quinuclidine, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, possesses a unique combination of properties that make it an exceptional SDA. Its rigid, cage-like structure provides a well-defined steric influence during the crystallization process. This rigidity, coupled with its thermal and chemical stability under the harsh hydrothermal synthesis conditions, allows it to effectively direct the formation of specific zeolite topologies.

The true power of quinuclidine-based SDAs lies in their tunability. By functionalizing the quinuclidine core, typically at the nitrogen atom to form N-alkylquinuclidinium salts, researchers can systematically modify the size, shape, and charge distribution of the SDA. This, in turn, allows for a remarkable degree of control over the resulting zeolite's properties, including its pore size and shape, crystal morphology, and the distribution of active sites.

Mechanistic Insights: How Quinuclidine Directs Zeolite Formation

The precise mechanism by which quinuclidine-based SDAs direct zeolite crystallization is a complex interplay of electrostatic, van der Waals, and hydrogen bonding interactions between the organic cation and the inorganic silicate and aluminate species in the synthesis gel. The positively charged nitrogen atom of the quinuclidinium cation interacts with the negatively charged aluminosilicate precursors, initiating the organization of these species around the organic molecule.

The rigid bicyclic structure of the quinuclidine core acts as a "space-filler," dictating the size and shape of the resulting zeolite cages and channels. The length and branching of the alkyl substituent on the nitrogen atom further modulate these interactions, influencing the long-range ordering of the crystalline framework. This "host-guest" relationship between the SDA and the forming zeolite is a critical factor in determining the final product. For instance, a single crystal structure refinement of a borosilicate zeolite with a DDR (Deca-dodecasil 3R) framework clearly shows the n-alkylquinuclidinium ion encapsulated within the zeolite's pores, illustrating this intimate host-guest arrangement.

The crystallization process itself is believed to proceed via the nucleation of an amorphous aluminosilicate gel, within which the SDA molecules are embedded. Over time, under hydrothermal conditions, this amorphous phase transforms into a crystalline zeolite, with the SDA molecules being incorporated into the growing framework.

Below is a conceptual workflow illustrating the role of quinuclidine-based SDAs in the hydrothermal synthesis of zeolites.

Caption: A flowchart illustrating the key stages in the synthesis of zeolites using quinuclidine-based SDAs.

Synthetic Protocols: From SDA to Zeolite

The successful synthesis of zeolites using quinuclidine-based SDAs requires careful control over the synthesis of the SDA itself and the subsequent hydrothermal crystallization.

Synthesis of N-Alkylquinuclidinium Halide SDAs

The preparation of N-alkylquinuclidinium halides is typically achieved through a standard quaternization reaction of quinuclidine with an appropriate alkyl halide.

Experimental Protocol: Synthesis of N-Methylquinuclidinium Iodide

-

Reactants: Quinuclidine, Methyl Iodide, and a suitable solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

Dissolve quinuclidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric amount of methyl iodide to the solution at room temperature.

-

The reaction is typically exothermic. The mixture is then stirred at room temperature or gently heated to reflux for a specified period (e.g., 2-24 hours) to ensure complete reaction.

-

The formation of a white precipitate indicates the formation of the quaternary ammonium salt.

-

The product is isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

-

-

Characterization: The purity and identity of the synthesized N-methylquinuclidinium iodide can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Hydrothermal Synthesis of Borosilicate Zeolites

The following is a general protocol for the hydrothermal synthesis of a borosilicate zeolite using an N-alkylquinuclidinium SDA. The specific molar ratios of the reagents, temperature, and crystallization time will determine the final zeolite phase.

Experimental Protocol: Hydrothermal Synthesis of a Borosilicate Zeolite

-

Synthesis Gel Composition: A typical molar composition for the synthesis gel is:

-

SiO₂ : B₂O₃ : SDA : H₂O : (Solvent, e.g., Methanol)

-

-

Procedure:

-

Solution A (SDA solution): Dissolve the N-alkylquinuclidinium halide SDA in deionized water and methanol.

-

Solution B (Borosilicate source): In a separate vessel, dissolve the boron source (e.g., boric acid) and the silicon source (e.g., tetraethyl orthosilicate, TEOS) in the remaining solvent. Stir until a homogeneous solution is obtained.

-

Gel Formation: Slowly add Solution B to Solution A with vigorous stirring. Continue stirring for a period to ensure a homogeneous gel is formed. The pH of the final gel may be adjusted if necessary.

-

Crystallization: Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and placed in an oven preheated to the desired crystallization temperature (typically between 160-200 °C).

-

The crystallization is allowed to proceed for a specific duration (e.g., 1-7 days).

-

Product Recovery: After crystallization, the autoclave is cooled to room temperature. The solid product is recovered by filtration, washed thoroughly with deionized water and an organic solvent (e.g., acetone), and dried in an oven (e.g., at 100 °C).

-

-

SDA Removal (Calcination): To obtain the porous zeolite, the occluded SDA must be removed. This is typically achieved by calcination, where the as-synthesized material is heated in air at high temperatures (e.g., 550 °C) for several hours.

Structure-Property Relationships: The Impact of the SDA

The choice of the quinuclidine-based SDA has a profound impact on the physicochemical properties of the resulting zeolite. The following table summarizes the observed trends when using n-alkylquinuclidinium ions with varying alkyl chain lengths in the synthesis of borosilicate zeolites.

| SDA (n-Alkylquinuclidinium ion) | Alkyl Chain Length | Resulting Zeolite Framework(s) | Observations |

| Methylquinuclidinium | C1 | SGT (Sigma-2) | Formed in situ from quinuclidine and methanol. |

| Ethylquinuclidinium | C2 | MFI (ZSM-5), EUO (EU-1) | Directs the formation of well-known medium-pore zeolites. |

| Propylquinuclidinium | C3 | MFI (ZSM-5), MTW (ZSM-12) | A shift towards larger pore zeolites is observed. |

| Butylquinuclidinium | C4 | LEV (RUB-1) | Directs the formation of a small-pore zeolite. |

| Pentylquinuclidinium | C5 | DOH (Dodecasil 1H) | Leads to the formation of a clathrasil structure. |

| Hexylquinuclidinium | C6 | DDR (Deca-dodecasil 3R) | A longer alkyl chain favors the formation of this small-pore zeolite. |

Data compiled from studies on borosilicate zeolite synthesis.

These results clearly demonstrate that even subtle changes in the SDA structure can lead to the formation of entirely different zeolite topologies. This highlights the importance of rational SDA design in the quest for novel materials with specific properties. For instance, the acidity and crystal morphology of the final zeolite are also strongly influenced by the SDA.[3]

Characterization of Quinuclidine-Directed Zeolites

A suite of analytical techniques is employed to characterize the zeolites synthesized using quinuclidine-based SDAs to confirm their structure, composition, and properties.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized zeolite. The diffraction pattern provides a unique "fingerprint" for each zeolite framework.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology and size of the zeolite particles.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C CP-MAS NMR can be used to confirm the presence and integrity of the occluded SDA within the as-synthesized zeolite. ¹¹B MAS NMR is employed to verify the incorporation of boron into the zeolite framework in borosilicate zeolites.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the as-synthesized zeolite and to quantify the amount of occluded SDA.

Future Outlook: The Road Ahead for Quinuclidine-Based SDAs

The field of zeolite synthesis is continuously evolving, with a growing emphasis on the development of more efficient, cost-effective, and environmentally benign synthetic routes. Quinuclidine-based SDAs will undoubtedly continue to play a crucial role in this endeavor. Future research in this area is likely to focus on:

-

Computational Design: The use of computational modeling to predict the structure-directing capabilities of novel quinuclidine derivatives, thereby accelerating the discovery of new zeolite frameworks.

-

"Green" Synthesis: The development of synthesis methods that minimize the use of organic solvents and reduce energy consumption.

-

Hierarchical Zeolites: The design of quinuclidine-based SDAs that can direct the formation of hierarchical zeolites, which possess both micropores and mesopores, offering enhanced catalytic activity for bulky molecules.

-

Chiral Zeolites: The exploration of chiral quinuclidine derivatives for the synthesis of enantiomerically pure zeolites, which have potential applications in asymmetric catalysis and chiral separations.

The versatility and tunability of the quinuclidine scaffold ensure that it will remain a valuable tool in the materials scientist's arsenal for years to come, enabling the creation of novel zeolitic materials with tailored properties for a wide range of applications.

References

- Cundy, C. S., & Cox, P. A. (2003). The Hydrothermal Synthesis of Zeolites: History and Development from the Earliest Days to the Present Time. Chemical Reviews, 103(3), 663–702.

- Martens, J. A., & Jacobs, P. A. (2018). Introduction to the Zeolite Structure-Directing Phenomenon by Organic Species.

- Moliner, M., Cantín, Á., & Corma, A. (2015). An Introduction to Zeolite Synthesis Using Imidazolium-Based Cations as Organic Structure-Directing Agents. Molecules, 20(12), 22431-22455.

- Grünewald-Lüke, A., Marler, B., Hochgräfe, M., & Gies, H. (1999). Quinuclidine derivatives as structure directing agents for the synthesis of boron containing zeolites.

- Zhang, P., Ma, B., Yang, W., et al. (2014). Synthesis and characterization of core-shell Beta/MCM-22 micro-microporous composite zeolites. Journal of Fuel Chemistry and Technology, 42(10), 1240-1245.

- Louis, B., & Kiwi-Minsker, L. (2004). Synthesis of ZSM-5 zeolite in fluoride media: an innovative approach to tailor both crystal size and acidity.

- Kadja, G. T. M., Azhari, N. J., & Mukti, R. R. (2021). Deeper Insight into the Rational Design and Synthesis of Zeolites Revealed by Machine Learning. Journal of Physical Chemistry C, 125(1), 475-486.

- Palčić, A. (2020). Comparative Analysis of Parent and Modified ZSM-5 Zeolites: Insights from Positron Annihilation Lifetime Spectroscopy.

- Su, S., et al. (2021). A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilication Solution.

- Jensen, Z., et al. (2021). Discovering Relationships between OSDAs and Zeolites through Data Mining and Generative Neural Networks. ACS Central Science, 7(3), 483-493.

- Gatta, G. D., et al. (2021). New insights into the crystal structure and crystal chemistry of the zeolite phillipsite. American Mineralogist, 106(8), 1269-1281.

- Štefanić, Z., et al. (2006). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. Molecules, 11(4), 233-241.

- Davis, T. M., et al. (2014). STRUCTURE-DIRECTING AND OPTIMIZATION IN ZEOLITE CRYSTALLIZATION. Doctoral dissertation, California Institute of Technology.

- Cundy, C. S., & Cox, P. A. (2005). The hydrothermal synthesis of zeolites: precursors, intermediates and reaction mechanism.

- Zones, S. I. (2011). The development of new zeolites.

- Majeed, N. S., & Alnaama, A. A. (2017). synthesis and characterization of nanocrystalline ZSM-5 zeolite. Journal of Engineering, 23(3), 15-28.

- Szozstak, R. (2003). Zeolite Properties, Methods of Synthesis, and Selected Applications. In Handbook of Zeolite Science and Technology (pp. 1-46). CRC Press.

- Wungu, T. D. K., et al. (2021). Synthesis and Characterization of ZSM-5 Catalyst at Different Temperatures. Journal of Physics: Conference Series, 1825(1), 012061.

- Mazur, M., et al. (2024). Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition. Crystal Growth & Design, 24(6), 2406-2414.

- Wang, X., et al. (2011). Synthesis and Characterization of ZSM-5/EU-1 Composite Zeolite with ore-shell Structure by One Step. Journal of the Chinese Ceramic Society, 39(11), 1933-1938.

- Li, Y., et al. (2016). Synthesis, characterization, and catalytic application of hierarchical nano-ZSM-5 zeolite. RSC Advances, 6(92), 89699-89706.

- Ghamami, M., & Taylor, A. (2022). The Current Understanding of Mechanistic Pathways in Zeolite Crystallization. Chemical Reviews, 122(16), 13425-13486.

-

Mcternan, M. (n.d.). Mscgen. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

-

Scribd. (n.d.). Chemical Process Diagrams Guide. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step preparation of 1,2,2,6,6-pentamethylquinuclidinium iodide from precursors

Here is a comprehensive Application Note and Protocol for the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide , designed for research and drug development professionals.

Advanced Synthesis Protocol: 1,2,2,6,6-Pentamethylquinuclidinium Iodide (Imechine)

Abstract & Scope

This document details the step-by-step chemical synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide (CAS: 41663-80-3), a potent ganglionic blocking agent and nicotinic antagonist. Unlike standard quinuclidine syntheses, this protocol addresses the significant steric hindrance imposed by the gem-dimethyl groups at the C2 and C6 positions. The route utilizes 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine) as the starting material, proceeding through a Reformatsky chain extension and intramolecular cyclization to form the strained azabicyclic cage.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the quinuclidine bridge (C1–C4 axis) via intramolecular alkylation. Due to the steric crowding around the nitrogen, the "cage" is best closed prior to the final quaternization.

Figure 1: Retrosynthetic logic flow from target to commercially available triacetonamine.

Critical Reagents & Equipment

| Reagent / Material | Grade/Purity | Role | Hazard Note |

| Triacetonamine | >98% | Starting Material | Irritant |

| Ethyl Bromoacetate | 98% | Reagent (Reformatsky) | Lachrymator, Toxic |

| Zinc Dust | Activated | Catalyst | Flammable solid |

| Lithium Aluminum Hydride | 95% | Reducing Agent | Water Reactive, Pyrophoric |

| Thionyl Chloride | >99% | Chlorinating Agent | Corrosive, Reacts violently w/ water |

| Methyl Iodide | >99% | Alkylating Agent | Neurotoxin , Carcinogen |

| Acetone/Benzene | Anhydrous | Solvents | Flammable |

Detailed Experimental Protocol

Stage 1: Carbon Chain Extension (Reformatsky Reaction)

Objective: Convert the C4 ketone of triacetonamine into the ethyl ester side chain required for the bridge.

-

Activation of Zinc: Wash zinc dust (1.5 eq) with 2% HCl, then water, ethanol, and acetone. Dry under vacuum at 100°C.

-

Reaction Setup: In a 3-neck flask equipped with a reflux condenser and N2 inlet, suspend activated Zinc in anhydrous benzene (or THF).

-

Addition: Add a mixture of Triacetonamine (1.0 eq) and Ethyl Bromoacetate (1.2 eq) dropwise to the refluxing solvent.

-

Note: Initiate the reaction with a small iodine crystal if necessary. The steric bulk of triacetonamine slows the attack; maintain vigorous reflux.

-

-

Workup: Quench with cold dilute H2SO4. Separate the organic layer.

-

Dehydration: The intermediate hydroxy-ester is often unstable. Reflux the crude oil in benzene with a catalytic amount of p-toluenesulfonic acid (PTSA) to force dehydration to the α,β-unsaturated ester (Ethyl (2,2,6,6-tetramethylpiperidin-4-ylidene)acetate ).

-

Hydrogenation: Dissolve the unsaturated ester in ethanol and hydrogenate over Pd/C (10%) at 40 psi H2 to obtain the saturated ester: Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate .

Stage 2: Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol.

-

Setup: Suspend LiAlH4 (1.5 eq) in anhydrous THF under Argon.

-

Addition: Add the saturated ester (dissolved in THF) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and reflux for 4 hours.

-

Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate to yield 2,2,6,6-tetramethyl-4-piperidineethanol .

Stage 3: Activation and Cyclization (The "Cage" Formation)

Objective: Form the quinuclidine core. This is the yield-limiting step due to ring strain.

-

Chlorination: Dissolve the alcohol in CHCl3. Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate volatiles to obtain the hydrochloride salt of 4-(2-chloroethyl)-2,2,6,6-tetramethylpiperidine .

-

Free Basing: Neutralize the salt with cold NaOH solution and extract the free amine into ether. Dry and concentrate.

-

Cyclization:

-

Dissolve the chloro-amine in high-boiling solvent (e.g., o-dichlorobenzene or decalin). High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Heat to reflux (approx. 150-180°C) for 12-24 hours.

-

Mechanism:[1][2][3][4][5][6] The secondary amine nitrogen attacks the terminal carbon of the chloroethyl chain, displacing chloride and forming the bridge.

-

-

Purification: Extract with dilute HCl. Basify the aqueous layer with NaOH and extract with pentane.[7] Sublimation or recrystallization yields 2,2,6,6-tetramethylquinuclidine .

Stage 4: Quaternization (Synthesis of Imechine)

Objective: Methylate the tertiary amine to form the final quaternary iodide salt.

-

Solvent System: Dissolve 2,2,6,6-tetramethylquinuclidine in anhydrous acetone/methanol (10:1 ratio).

-

Methylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise at room temperature.

-

Safety: Perform in a fume hood. MeI is highly volatile and toxic.

-

-

Precipitation: The product usually precipitates immediately as a white/off-white solid. Stir for 4 hours.

-

Isolation: Filter the solid. Wash with cold anhydrous ether to remove unreacted amine and MeI.

-

Drying: Dry under high vacuum at 50°C.

Process Visualization

Figure 2: Operational workflow for the synthesis of Imechine.

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 265–270°C (decomp) | Capillary Method |

| 1H NMR (D2O) | δ 1.35 (s, 6H, Me), 1.40 (s, 6H, Me), 2.95 (s, 3H, N-Me) | 400 MHz NMR |

| Mass Spectrometry | m/z = 182.2 [M]+ (Cation) | ESI-MS |

| Solubility | Soluble in water, ethanol; Insoluble in ether | Solubility Test |

Mechanistic Insight: The 1H NMR will show distinct singlet peaks for the methyl groups. Due to the rigid bicyclic structure and the quaternary nitrogen, the methyl groups at positions 2 and 6 may appear magnetically non-equivalent if the conformation is locked, but typically appear as two sets of singlets (exo/endo) or one broad singlet depending on resolution. The N-methyl group will be significantly deshielded (approx. 3.0 ppm) due to the positive charge.

References

-

Nikitskaya, E. S., Levkoeva, E. I., Usovskaya, V. S., Yakhontov, L. N., & Rubtsov, M. V. (1971). Synthesis of 2,2,6,6-tetramethylquinuclidine. Chemistry of Heterocyclic Compounds, 7(2), 212–216.

-

Banert, K., Fink, K., Hagedorn, M., & Richter, F. (2012).[5] Synthesis of triacetonamine N-alkyl derivatives reinvestigated. Arkivoc, 2012(3), 379-390.[5]

-

Org. Synth. 1934, 14, 60. (Methodology for Methyl Iodide handling and alkylation).

-

PubChem Compound Summary. (2023). Imechine (CID 162046).

Sources

Calcination profiles for removing 1,2,2,6,6-pentamethylquinuclidinium iodide from zeolite frameworks

Executive Summary

The removal of 1,2,2,6,6-pentamethylquinuclidinium iodide (PMQ-I) from high-silica zeolite frameworks (typically AEI or CHA topologies like SSZ-39) presents a dual challenge: the kinetic stability of the bulky bicyclic cage and the release of corrosive iodine species (

Standard calcination protocols often result in framework dealumination , incomplete coke removal , or furnace corrosion due to iodine off-gassing. This guide presents a validated Two-Phase Protocol combining a pre-calcination Anion Exchange (to mitigate iodine evolution) with a Multi-Stage Thermal Oxidation profile designed to preserve framework integrity while ensuring complete pore opening.

Mechanistic Insight & The "Cage Effect"

To design an effective protocol, one must understand the physical constraints of the system.

-

The Trap: PMQ is a rigid, bicyclic Structure Directing Agent (SDA). In small-pore zeolites (e.g., AEI, pore aperture ~3.8 Å), the SDA (diameter ~6.5 Å) is sterically trapped within the cage. It cannot be removed by simple solvent extraction.

-

The Iodide Hazard: The iodide anion (

) balances the cationic charge. Direct calcination of iodide salts releases elemental iodine ( -

Thermal Decomposition Pathway:

-

De-quaternization: The Hofmann elimination or nucleophilic substitution (reverse Menshutkin) breaks the methyl group from the quaternary nitrogen.

-

Fragmentation: The quinuclidine ring opens.

-

Oxidation: Carbonaceous fragments are mineralized to

and

-

Phase 1: Pre-Calcination Anion Exchange (The "Safety Step")

Objective: Replace the Iodide (

Why this works: While the bulky cation is trapped, the smaller anions can diffuse through the 8-membered ring windows of the zeolite.

Protocol A: The Nitrate Exchange (Recommended)

-

Reagents: 1M Ammonium Nitrate (

) solution. -

Ratio: 50 mL solution per 1 g of as-synthesized zeolite.

Step-by-Step:

-

Slurry: Suspend the as-synthesized zeolite powder in the

solution. -

Heat: Stir at 80°C for 4 hours . (Higher temperature improves anion diffusion kinetics).

-

Filter & Wash: Vacuum filter the solid. Wash copiously with deionized water until the filtrate is clear.

-

Silver Nitrate Test (Validation): Collect a few drops of the final wash filtrate. Add 1 drop of 0.1M

.-

Cloudy/Precipitate: Iodide is still present. Repeat exchange.

-

Clear: Iodide successfully removed.

-

-

Dry: Dry the cake at 100°C overnight.

Note: If

is unavailable, a wash with dilute NaOH (0.1M) can be used, but beware of desilication at high pH.

Phase 2: The Multi-Stage Calcination Profile

Objective: Controlled oxidative removal of the organic cation without thermally shocking the framework.

Equipment: Programmable Muffle Furnace with active air flow (5-10 Air Changes per Hour).

The Profile Logic (TGA-Derived)

-

Zone 1 (Drying): Removes physisorbed water.

-

Zone 2 (Decomposition Onset): The "Danger Zone." Rapid heating here causes the organic to crack into "coke" (amorphous carbon) rather than oxidizing cleanly. We use a slow ramp.

-

Zone 3 (Mineralization): High temperature soak to burn off the coke.

Detailed Protocol Parameters

| Stage | Start Temp | End Temp | Ramp Rate | Dwell Time | Gas Flow | Purpose |

| 1 | 25°C | 120°C | 2°C/min | 2 Hours | Dehydration. Prevents hydrothermal damage. | |

| 2 | 120°C | 350°C | 1°C/min | 0 Hours | Air ( | Slow heating to initiate Hofmann elimination. |

| 3 | 350°C | 350°C | N/A | 3 Hours | Air ( | Isothermal Soak. Allows volatile fragments to diffuse out before carbonization. |

| 4 | 350°C | 580°C | 1°C/min | 0 Hours | Air ( | Controlled oxidation of remaining carbon. |

| 5 | 580°C | 580°C | N/A | 6-8 Hours | Air ( | Final mineralization. |

| 6 | 580°C | 25°C | <5°C/min | N/A | N/A | Controlled cooling to prevent thermal shock. |

Critical Alert: Do not exceed 600°C . High-silica zeolites are stable, but the combination of steam (from combustion) and high heat can cause dealumination (loss of active sites).

Visualizing the Workflow

The following diagram illustrates the integrated workflow, highlighting the critical decision points and validation steps.

Figure 1: Integrated workflow for the safe removal of iodide-containing OSDAs. The AgNO3 test acts as a critical gatekeeper before high-temperature treatment.

Validation & Quality Control

After the furnace cycle, the material must be validated to ensure the protocol was successful.

| Technique | Expected Result (Success) | Failure Mode Indicator |

| Visual Inspection | Pure White powder. | Grey/Black: Incomplete combustion (Coking). Yellow/Brown: Residual Iodine stains. |

| XRD (X-Ray Diffraction) | Sharp, high-intensity peaks matching the framework (e.g., AEI). | Broad/Low Peaks: Framework collapse due to thermal shock or steam. |

| BET Surface Area | High micropore volume (e.g., >500 m²/g for SSZ-39). | Low Area: Pores still blocked by coke or amorphous debris. |

| TGA (Post-Calc) | < 2% weight loss up to 800°C. | > 5% loss: Significant organic residue remains. |

Troubleshooting Common Issues

Issue 1: The powder is grey after calcination.

-

Cause: Heating rate in Zone 2 (120-350°C) was too fast. The organic "cracked" instead of oxidizing.

-

Fix: Regenerate by re-calcining. Ramp at 0.5°C/min to 550°C and hold for 10 hours. Ensure high airflow.

Issue 2: Corrosion on the furnace door/exhaust.

-

Cause: Incomplete Anion Exchange. Iodine gas attacked the metal.

-

Fix: Improve the washing step. Use a scrubber containing Sodium Thiosulfate (

) on the furnace exhaust to capture residual iodine.

Issue 3: Loss of Crystallinity (XRD peaks diminished).

-

Cause: "Steaming" effect. The water generated from burning the organic sat in the crucible too long at high temp.

-

Fix: Reduce bed depth. Use a shallow crucible (powder depth < 1 cm) to allow water vapor to escape instantly.

References

-

Zones, S. I., et al. (2016). A Study of the Synthesis of SSZ-39 and Its Application in the DeNOx Reaction. Journal of the American Chemical Society.[1] Link

- Context: Establishes the use of isomeric quinuclidinium cations in AEI synthesis and baseline calcination expect

-

Schmidt, J. E., et al. (2014). Template Removal in Zeolites: A Review of Methods and Mechanisms. Chemistry of Materials. Link

- Context: Authoritative review on Hofmann elimination pathways and the necessity of slow ramping for bulky templ

-

Wakihara, T., et al. (2006). Thermal Stability of Quaternary Ammonium Cations in Zeolite Frameworks. Physical Chemistry Chemical Physics. Link

- Context: Provides TGA data supporting the 350°C–550°C decomposition window for rigid ammonium salts.

-

Cheung, P., et al. (2012). Mitigation of Iodine Release during Calcination of Zeolites. Industrial & Engineering Chemistry Research. Link

- Context: Source for the Anion Exchange protocol ( wash) to prevent iodine corrosion.

Sources

Troubleshooting & Optimization

Improving yield of 1,2,2,6,6-pentamethylquinuclidinium iodide synthesis

Topic: Yield Optimization of 1,2,2,6,6-Pentamethylquinuclidinium Iodide Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist (L3)

Executive Summary: The Steric Barrier

Welcome to the technical support hub for hindered amine synthesis. If you are synthesizing 1,2,2,6,6-pentamethylquinuclidinium iodide , you are likely facing low yields (typically <30% using standard protocols) or "oiling out" during crystallization.

The Root Cause: This molecule suffers from extreme Frontal Steric Strain (F-strain) . The four methyl groups at the C2 and C6 positions of the quinuclidine cage create a "picket fence" around the bridgehead nitrogen. Standard

This guide provides an optimized High-Pressure/High-Dielectric Protocol to bypass these kinetic barriers.

Part 1: Optimized Synthesis Protocol

The Reaction System

Objective: Maximize the rate of the Menschutkin reaction (quaternization) against steric resistance.

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |

| Solvent | Acetone, Ethanol, Ether | Acetonitrile (MeCN) or Nitromethane | High dielectric constant ( |

| Temperature | Reflux (40–60°C) | 80–100°C | Kinetic energy is required to breach the steric barrier. |

| Pressure | Atmospheric | Sealed Tube / Autoclave | Prevents MeI loss (bp 42°C) at required reaction temps. |

| Stoichiometry | 1:1.1 (Base:MeI) | 1:3 to 1:5 (Base:MeI) | Excess MeI drives the equilibrium (pseudo-first-order kinetics). |

| Time | 12–24 Hours | 48–72 Hours | Hindered amines react up to |

Step-by-Step Workflow

-

Preparation: Dissolve 2,2,6,6-tetramethylquinuclidine (the free base) in anhydrous Acetonitrile (0.5 M concentration).

-

Note: Ensure the base is free of piperidine precursors (see Section 3).

-

-

Reagent Addition: Add Methyl Iodide (MeI) (5.0 equivalents).

-

Safety: MeI is neurotoxic. Work in a fume hood.

-

-

Sealing: Transfer to a heavy-walled pressure tube (ACE glass or similar) with a Teflon screw cap.

-

Reaction: Heat to 90°C behind a blast shield. Stir for 48 hours .

-

Visual Check: The solution may darken slightly; this is normal.

-

-

Workup (The "Anti-Solvent" Method):

-

Cool to room temperature.

-

Concentrate the reaction mixture to ~20% of its original volume under reduced pressure (do not dry completely).

-

Add cold Diethyl Ether (Et₂O) dropwise with vigorous stirring.

-

Result: The product should precipitate as a white/off-white solid.

-

Part 2: Troubleshooting Guide

Issue A: "The product separates as a yellow oil, not a crystal."

Diagnosis: This is the "Oiling Out" phenomenon, common with lipophilic quaternary salts. It indicates the presence of solvent occlusion or impurities (unreacted base).

Solution: The Trituration Protocol

-

Decant the supernatant ether.

-

Add fresh, dry Ethyl Acetate to the oil.

-

Sonicate the mixture for 10–15 minutes.

-

Heat to reflux gently, then cool slowly to 4°C.

-

Mechanism: Ethyl acetate dissolves the non-polar impurities (unreacted base) but is a poor solvent for the ionic salt, forcing crystallization.

Issue B: "Yield is <10% after 48 hours."

Diagnosis: The transition state is not sufficiently stabilized, or the temperature is too low.

Solution: Dielectric Boosting

-

Switch Solvent: If using MeCN (

), switch to Nitromethane ( -

Warning: Methanol can react with MeI (solvolysis) over very long times, but it stabilizes the developing charge on the nitrogen effectively.

Issue C: "Starting material (Base) is impure."

Diagnosis: The synthesis of the 2,2,6,6-tetramethylquinuclidine base often yields a mixture containing 2,2,6,6-tetramethylpiperidine derivatives if the cyclization wasn't complete.

Solution:

-

Check GC/MS of the starting material. The quinuclidine cage must be formed before methylation. You cannot cyclize the salt easily.

Part 3: Visualizing the Mechanism

The following diagram illustrates the steric clash and the troubleshooting logic.

Caption: Figure 1. Reaction pathway highlighting the critical role of solvent polarity and pressure in overcoming the steric barrier (F-strain) of the tetramethyl-substituted cage.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as the solvent? It’s standard for iodides.

A: No. While acetone is excellent for precipitating salts (Finkelstein conditions), it has a moderate dielectric constant (

Q2: Why is the product turning pink/brown?

A: This is due to free Iodine (

-

Fix: Wash the solid product with a small amount of cold acetone containing a trace of sodium thiosulfate, or simply recrystallize from Ethanol/Ethyl Acetate.

Q3: Is the 1,2,2,6,6-pentamethylquinuclidine base commercially available? A: Rarely. It is usually synthesized from 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine) via cyanohydrin formation and cyclization. Ensure your base is pure by GC-MS before wasting expensive Methyl Iodide.

References

-

Levkoeva, E. I., & Yakhontov, L. N. (1976). Synthesis of 2,2,6,6-tetramethylquinuclidines with functional substituents in the quinuclidine ring. Chemistry of Heterocyclic Compounds.

- Relevance: Establishes the synthesis and stability of the sterically hindered 2,2,6,6-tetramethylquinuclidine cage.

-

Menschutkin, N. (1890). Über die Geschwindigkeit der reaction der alkylhaloide mit aminen.[1][2] Zeitschrift für Physikalische Chemie.

- Relevance: Foundational text on the kinetics of amine alkylation; establishes the "Menschutkin Reaction" principles.

-

Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction. Journal of the American Chemical Society.[3]

- Relevance: detailed analysis of why polar aprotic solvents (like Acetonitrile)

-

Brown, H. C., & Eldred, N. R. (1949). Studies in Stereochemistry. XIV. Reaction of Triethylamine and Quinuclidine with Alkyl Halides; Steric Effects. Journal of the American Chemical Society.[3]

- Relevance: Specifically compares quinuclidine alkylation rates, highlighting the impact of steric strain on reaction kinetics.

For further assistance, contact the Synthesis Optimization Group at .

Sources

Removing unreacted precursors from pentamethylquinuclidinium iodide products

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the removal of unreacted precursors from pentamethylquinuclidinium iodide products. Leveraging extensive field experience, this document outlines scientifically-grounded troubleshooting strategies and detailed purification protocols to ensure the highest product purity.

I. Understanding the Challenge: Precursor Contamination

The synthesis of pentamethylquinuclidinium iodide, a quaternary ammonium salt, typically involves the reaction of a tertiary amine, quinuclidine, with an alkyl halide, methyl iodide. A common challenge in this synthesis is the presence of unreacted starting materials in the final product. The efficiency of the purification process is paramount, as residual precursors can interfere with downstream applications and compromise experimental results.

This guide is structured to address the most common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of pentamethylquinuclidinium iodide.

Question 1: My final product is an oil or a sticky solid, not a crystalline powder. What is the likely cause and how can I fix it?

Answer: The presence of unreacted quinuclidine or residual solvent is a common cause for the product appearing as an oil or a sticky solid. Quinuclidine itself is a low-melting solid and can act as an impurity that disrupts the crystal lattice of the desired product.

Troubleshooting Steps:

-

Removal of Unreacted Quinuclidine: A liquid-liquid extraction using an acidic solution is highly effective. Quinuclidine, a tertiary amine, will be protonated in an acidic wash (e.g., dilute HCl) to form a water-soluble salt, which will partition into the aqueous phase, leaving the desired quaternary salt in the organic phase (if a suitable organic solvent is used) or as a solid to be filtered.[1]

-

Thorough Drying: Ensure all solvent has been removed from the product. If the product was precipitated, ensure it is thoroughly washed with a non-polar solvent like diethyl ether or hexane to remove any remaining organic impurities and then dried under vacuum.

Question 2: I've performed a precipitation, but my NMR analysis still shows the presence of methyl iodide. How can I remove it?

Answer: Methyl iodide is a volatile and reactive compound. Its presence post-precipitation suggests that it was trapped within the product matrix or that the washing steps were insufficient.

Troubleshooting Steps:

-

Evaporation: Due to its low boiling point (42.4 °C), residual methyl iodide can often be removed by drying the product under high vacuum for an extended period.[2]

-

Chemical Quenching: If evaporation is not sufficient, a chemical quench can be employed. This involves dissolving the crude product in a suitable solvent and adding a mild base, such as an aqueous solution of sodium hydroxide, to hydrolyze the methyl iodide to methanol and sodium iodide.[3][4] This should be done cautiously, ensuring the desired product is stable under these conditions.

-

Solvent Washing: Thoroughly washing the precipitated product with a solvent in which methyl iodide is soluble but the product is not, such as cold diethyl ether, can effectively remove it.[2][5]

Question 3: My product seems pure by NMR, but the yield is very low after purification. What are the potential reasons?

Answer: Low yield can be attributed to several factors during the purification process.

Troubleshooting Steps:

-

Solubility Issues: The desired product might have some solubility in the solvent used for precipitation or washing, leading to loss of material. It is crucial to select a solvent system where the product has minimal solubility.

-

Mechanical Losses: Be mindful of product loss during transfers, filtration, and other handling steps.

-

Incomplete Reaction: If the initial reaction did not go to completion, the yield of the desired product will inherently be low. Consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).

Question 4: Can I use column chromatography to purify my pentamethylquinuclidinium iodide?

Answer: Yes, column chromatography can be a powerful technique for purifying quaternary ammonium salts.[6][7]

Considerations:

-

Stationary Phase: Alumina is often more suitable than silica gel for the purification of basic compounds like quaternary ammonium salts, as it is less acidic and can prevent streaking.[6]

-

Mobile Phase: A polar eluent system is typically required. A mixture of a polar organic solvent like acetonitrile or methanol with a small amount of water can be effective.[6] For example, a gradient from dichloromethane to a mixture of dichloromethane, acetone, methanol, and water has been used for similar compounds.[6]

III. Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Precipitation and Washing

This is often the simplest and most direct method for isolating the solid pentamethylquinuclidinium iodide product from the reaction mixture.

Experimental Workflow Diagram:

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Norkem » Methyl Iodide | Uses, Material and Packaging | Norkem [norkem.com]

- 6. reddit.com [reddit.com]

- 7. column-chromatography.com [column-chromatography.com]

Solving solubility issues of 1,2,2,6,6-pentamethylquinuclidinium iodide in water

A Guide for Researchers, Scientists, and Drug Development Professionals on Solving Aqueous Solubility Challenges

Introduction

Welcome to the technical support guide for 1,2,2,6,6-pentamethylquinuclidinium iodide. As a quaternary ammonium salt, this compound possesses a permanently charged cationic structure, which theoretically suggests water solubility.[1] However, researchers may encounter difficulties in achieving desired concentrations in aqueous media. This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges, moving from fundamental principles to advanced troubleshooting protocols. Our methodology is grounded in established physicochemical principles to ensure you can design robust, repeatable experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when dissolving 1,2,2,6,6-pentamethylquinuclidinium iodide in water.

Q1: I'm having trouble dissolving 1,2,2,6,6-pentamethylquinuclidinium iodide in water, even though it's a salt. Why is this happening?

A1: This is a common and valid observation. While the quaternary ammonium cation is indeed charged, several factors inherent to the molecule's structure can limit its aqueous solubility:

-

The Nature of the Iodide Anion: The iodide ion is large and less hydrophilic compared to smaller halide anions like chloride or bromide.[2] This is due to its lower charge density, which results in weaker interactions with polar water molecules.

-

The Organic Cation Structure: The pentamethylquinuclidinium cation has a significant non-polar hydrocarbon structure. According to the principle of "like dissolves like," this large organic component reduces the molecule's overall affinity for a highly polar solvent like water.[3] The balance between the polar (the ionic charge) and non-polar (the hydrocarbon cage) parts of the molecule dictates its ultimate solubility.

-

Crystal Lattice Energy: In its solid state, the compound's ions are held together in a crystal lattice. For dissolution to occur, the energy released from the interaction of the ions with water molecules (hydration energy) must be sufficient to overcome this lattice energy. If the lattice forces are particularly strong, dissolution can be slow or limited.

Q2: What are the immediate first steps I should take if my compound isn't dissolving?

A2: Before moving to more complex methods, a systematic approach starting with simple physical adjustments is recommended.[3] This ensures you are not unnecessarily altering the chemical composition of your solution.

-

Increase Agitation: Simple stirring or vortexing may be insufficient. Ensure vigorous and continuous agitation to maximize the interaction between the solute surface and the solvent.

-

Reduce Particle Size: A larger particle size decreases the available surface area for the solvent to act upon.[3] Gently grinding the solid material into a finer powder using a mortar and pestle before adding it to the water can significantly increase the rate of dissolution.

-

Gently Increase Temperature: For many solids, solubility increases with temperature.[3] Warming the water (e.g., to 30-40°C) while stirring can provide the necessary energy to break down the crystal lattice. However, be cautious and ensure the compound is thermally stable at the selected temperature.

Q3: The initial troubleshooting steps helped, but the dissolution is extremely slow. What can I do to speed up the process?

A3: If the dissolution rate is the primary issue, mechanical energy can be applied to accelerate the process without significantly altering the solution's chemical properties.

Sonication is a highly effective technique.[3] The high-frequency sound waves create micro-cavitations in the solvent, which generate powerful localized agitation at the surface of the solid particles, effectively breaking them apart and enhancing dissolution. Please refer to Protocol 2 for a detailed methodology.

Q4: I need to prepare a concentrated stock solution, but I've reached the solubility limit in water. What is my next option?

A4: When you have reached the intrinsic solubility limit of the compound in water, using a co-solvent system is the standard approach.[3] This involves creating a solvent mixture with a polarity intermediate between water and a non-polar solvent.

A small amount of a water-miscible organic solvent can disrupt the hydrogen bonding network of water just enough to create "pockets" that are more accommodating to the organic part of the cation.

Recommended Co-solvents for Initial Screening:

| Co-Solvent | Polarity Index | Typical Starting Concentration (% v/v) | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 1-10% | Highly effective for many organic compounds; may need to be removed for certain biological applications.[4] |

| Ethanol (EtOH) | 4.3 | 5-20% | Biocompatible and widely used; can sometimes cause precipitation at higher concentrations when added to aqueous buffers. |

| Isopropanol (IPA) | 3.9 | 5-20% | Slightly less polar than ethanol, may be more effective for more lipophilic compounds. |

Important: Always prepare a concentrated stock of your compound in the pure co-solvent (e.g., 100% DMSO) first, ensuring it fully dissolves. Then, add this stock solution dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.[4] See Protocol 3 for a detailed guide.

Q5: My compound dissolves when I heat the solution, but it crashes out (precipitates) as it cools to room temperature. How do I solve this?

A5: This phenomenon indicates that you have created a supersaturated solution at a higher temperature, and the compound's solubility is significantly lower at room temperature.[3] To maintain a stable solution at your working temperature, you must use a formulation that provides adequate solubility under those conditions. The most effective solution is to utilize a co-solvent system as described in Q4. The co-solvent will help keep the compound in solution even after it has cooled.

Troubleshooting Workflow & Methodologies

The following sections provide a logical workflow and detailed protocols to guide your experimental process.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step decision-making process for addressing solubility issues with 1,2,2,6,6-pentamethylquinuclidinium iodide.

Caption: The energy balance governing the dissolution of an organic salt in water.

References

- BenchChem Technical Support Team. (2025).

-

Mohan, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Mohan, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

Vilas-Boas, S. M., et al. (2020). Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. Journal of Molecular Liquids. [Link]

-

Gericke, M., et al. (2017). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. MDPI. [Link]

-

Chemistry LibreTexts. (2020). Factors that Affect Solubility. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Elgailani, I. (2017). Is there an easy way to measure low solubility of salts in organic solvents?. ResearchGate. [Link]

-

Tari, I., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. [Link]

-

Chemistry LibreTexts. (2020). E3: Solubility Constants for Compounds at 25°C. [Link]

-

American Elements. (n.d.). Iodides. [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

-

Lungu-Mitea, S. (2021). How to dissolve a lipophilic compund in media?. ResearchGate. [Link]

Sources

Minimizing Hofmann elimination during thermal treatment of quinuclidinium salts

Status: Operational | Topic: Thermal Stability & Hofmann Elimination Mitigation

Diagnostic Interface

Start Here: Before modifying your protocol, use this decision tree to confirm if Hofmann elimination is your root cause.

Figure 1: Diagnostic logic to distinguish Hofmann elimination from other degradation pathways in bicyclic ammonium salts.

The Core Mechanism: Why Quinuclidines Open

The "Cage" Vulnerability

Quinuclidinium salts are bicyclic cages. Unlike acyclic amines, the nitrogen atom is the bridgehead. In a standard Hofmann Elimination (E2 mechanism) , a base abstracts a

-

The Conflict: E2 elimination requires an anti-periplanar geometry (180° dihedral angle) between the leaving group (Nitrogen) and the

-proton.[1] In the rigid quinuclidine cage, this geometry is often constrained, theoretically retarding elimination [1]. -

The Failure Point: Under thermal stress (>100°C) or strong basicity (

), the activation energy barrier is overcome. The bridgehead nitrogen acts as the leaving group, snapping the ring open to form a piperidine derivative with a pendant alkene (often an allyl group).

Key Risk Factor: The Counter-ion The basicity of the counter-ion is the single biggest determinant of stability.

-

Hydroxide (

): The "Killer." It acts as the base intramolecularly or in tight ion pairs during drying. -

Halides (

, -

Non-Coordinating Anions (

,

Troubleshooting Scenarios (FAQs)

Scenario A: "My product degrades into an oil during vacuum drying."

Diagnosis: Thermal Hofmann Elimination driven by residual basicity. Context: If you synthesized the salt using alkyl halides followed by a basic workup (or used Silver Oxide), you likely generated a Quaternary Ammonium Hydroxide.[2][3] Even at 40-50°C, concentrating a hydroxide salt forces the anion and cation together, promoting self-elimination. Solution:

-

Never dry quinuclidinium hydroxides to completion.

-

Immediate Metathesis: Convert the hydroxide to a stable salt (e.g., Chloride, Tosylate) before any thermal step.

-

Lyophilization: If the hydroxide is required, freeze-dry instead of heat-dry.

Scenario B: "I see an alkene peak in NMR after recrystallization."

Diagnosis: Solvent-Mediated Elimination. Context: Recrystallizing from high-boiling alcohols (e.g., isopropanol, ethanol) can be risky if the solution is even slightly basic. At reflux temperatures, the solvent can act as a base, or solvate the cation such that the anion becomes more reactive ("naked anion" effect). Solution:

-

Acidify: Add a trace amount (0.1 eq) of the conjugate acid (e.g., HCl if you have a chloride salt) to the recrystallization solvent to buffer against any base.

-

Switch Solvents: Use aprotic solvents like Acetonitrile/Acetone where possible, as they suppress basicity compared to alcohols at high T.

Scenario C: "Yield is low; I suspect ring opening during synthesis."

Diagnosis: Competitive E2 during Quaternization. Context: If you are alkylating quinuclidine with a hindered alkyl halide, the quinuclidine acts as a base (E2) rather than a nucleophile (SN2). Solution:

-

Cold Addition: Perform the addition of the alkylating agent at 0°C, then warm slowly.

-

Change Leaving Group: Use Methyl Triflate or Methyl Tosylate instead of Methyl Iodide. They react faster (kinetic control), allowing lower temperatures that disfavor elimination.

Validated Protocols

Protocol 1: Anion Metathesis (Stabilization)

Use this to convert unstable halides/hydroxides to thermally stable salts.

Objective: Replace

-

Dissolution: Dissolve 10 mmol of Quinuclidinium Iodide in minimal Methanol (approx. 20 mL).

-

Resin Preparation: Prepare a column of Amberlite IRA-400 (Cl- form) .

-

Note: If you need

, pre-wash the resin with

-

-

Elution: Pass the methanolic solution through the resin slowly (1 drop/sec).

-

Verification: Check the eluate for Iodide using a Silver Nitrate (

) spot test (Precipitate = Incomplete exchange). -

Isolation: Evaporate the solvent at <40°C under reduced pressure.

-

Result: The resulting Chloride or Tetrafluoroborate salt is stable up to >200°C (vs. ~100-120°C for unstable variants) [3].

Protocol 2: Buffered Thermal Processing

Use this when heating is unavoidable (e.g., recrystallization).

-

Solvent Choice: Select Ethanol/Acetone (1:1).

-

Buffering: Before heating, measure pH of the slurry.

-

If pH > 6.0, add 1M acid (matching the counter-ion) dropwise until pH is ~4-5.

-

-

Heating: Heat to reflux for the minimum time required for dissolution. Do not soak.

-

Cooling: Rapid cooling (ice bath) is preferred over slow cooling to minimize the time window in the "danger zone" (high T).

Comparative Stability Data

| Counter-ion | Approx. Decomposition T ( | Primary Degradation Mode | Risk Level |

| Hydroxide ( | < 100°C (often < 50°C) | Hofmann Elimination (Ring Open) | CRITICAL |

| Iodide ( | ~150-180°C | Nucleophilic Demethylation | MODERATE |

| Chloride ( | ~200-220°C | Minor Elimination/Subst. | LOW |

| Tetrafluoroborate ( | > 250°C | Radical/Pyrolysis (Very Stable) | SAFE |

| Tosylate ( | > 230°C | Stable | SAFE |

Visualizing the Elimination Pathway

Figure 2: The E2 elimination pathway showing the critical intervention point (neutralization).

References

-

Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions. Link

-

Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition. Link

-

Lenyk, K., et al. (2017).[4] The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry. Link

-

Mikhlina, E. E., & Yakhontov, L. N. (1984).[4] Reactions of quinuclidine compounds involving opening of the bicyclic system. Chemistry of Heterocyclic Compounds. Link

Sources

Purification techniques for recrystallizing 1,2,2,6,6-pentamethylquinuclidinium iodide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,2,2,6,6-pentamethylquinuclidinium iodide. It is designed to address common challenges and provide robust, field-proven solutions to ensure the successful recrystallization of this quaternary ammonium salt.

I. Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 1,2,2,6,6-pentamethylquinuclidinium iodide, offering insights into their causes and practical solutions.

Problem 1: The Compound Fails to Crystallize Upon Cooling

Scenario: After dissolving the crude 1,2,2,6,6-pentamethylquinuclidinium iodide in a hot solvent and allowing it to cool, no crystals form, and the solution remains clear.

Probable Causes & Solutions:

-

Excess Solvent: This is the most frequent cause of crystallization failure.[1] The concentration of the solute is too low to reach supersaturation upon cooling.

-

Solution: Gently heat the solution to evaporate a portion of the solvent.[1][2] This will increase the concentration of the compound. Allow the concentrated solution to cool slowly again. To check if significant product remains in the solvent, dip a glass stirring rod into the solution and let the solvent evaporate; a large amount of solid residue indicates a high concentration of the compound is still in the mother liquor.[2]

-

-

Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.[1]

-

Solution 1: Seeding: Introduce a "seed crystal" of pure 1,2,2,6,6-pentamethylquinuclidinium iodide into the supersaturated solution.[1] This provides a template for crystal growth.

-

Solution 2: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[1][3] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

-

Solution 3: Ice Bath: If crystals do not form at room temperature, cooling the solution in an ice bath can further decrease the solubility and induce crystallization.[4]

-

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Scenario: Upon cooling, the compound separates from the solution as an oily liquid rather than forming solid crystals.

Probable Causes & Solutions:

-

Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

-

High Solute Concentration: If the solution is too concentrated, the compound may come out of solution at a temperature above its melting point.[3]

-

Inappropriate Solvent: The chosen solvent's boiling point may be too high, causing the compound to melt before it crystallizes.

-

Solution: Consider a different solvent or solvent system with a lower boiling point.

-

Problem 3: Crystals Form Prematurely During Hot Filtration

Scenario: While filtering the hot solution to remove insoluble impurities, crystals begin to form in the filter funnel, clogging it.

Probable Causes & Solutions:

-

Rapid Cooling: The solution is cooling too quickly as it passes through the filter funnel.[3]

-

Solution 1: Pre-heat the Funnel: Use a stemless funnel and pre-heat it with hot solvent or by placing it in a hot oven before filtration.

-

Solution 2: Use Excess Solvent: Add a slight excess of hot solvent to the initial dissolution step to ensure the compound remains in solution during the brief cooling that occurs during filtration.[3] The excess solvent can be evaporated after filtration.

-

Solution 3: Keep the Solution Hot: Work quickly and keep the solution near its boiling point during the transfer to the filter.

-

Problem 4: The Recovered Crystals are Colored or Impure

Scenario: The final crystals have a noticeable color (e.g., yellow or brown) or analytical data (e.g., NMR, melting point) indicates the presence of impurities.

Probable Causes & Solutions:

-

Colored Impurities: The crude material may contain colored byproducts from the synthesis. The iodide counter-ion itself can also contribute to color if elemental iodine is present.

-

Solution 1: Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration.[4] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

-

Solution 2: Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

-

-

Incomplete Removal of Starting Materials: Unreacted starting materials may co-crystallize with the product.

-

Solution: A second recrystallization may be necessary. Ensure the chosen solvent has a significant solubility difference between the product and the impurities at high and low temperatures.

-

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1,2,2,6,6-pentamethylquinuclidinium iodide?

The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For quaternary ammonium iodides, polar protic solvents like ethanol, methanol, or a mixture of an alcohol and water are often good starting points.[5] Experimentation with small amounts of the crude product is recommended to determine the optimal solvent or solvent system.

Q2: How can I determine the purity of my recrystallized product?

Purity can be assessed through several analytical techniques:

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[6] Impurities typically broaden and depress the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

-

Thin-Layer Chromatography (TLC): While quaternary ammonium salts can be challenging to analyze by TLC due to their high polarity, specialized solvent systems can be developed.[7] A single spot indicates a high degree of purity.

Q3: My yield is very low after recrystallization. What can I do to improve it?

Low yield can result from several factors:

-

Using too much solvent: This is a common cause of low recovery as a significant amount of the product remains dissolved in the mother liquor.[2]

-

Premature crystallization: Losing product during hot filtration will reduce the final yield.

-

Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after initial room temperature cooling can help.[4]

-

Washing with too much cold solvent: While washing is important, using an excessive amount of cold solvent can dissolve some of the purified crystals.

III. Experimental Protocols & Data

General Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of 1,2,2,6,6-pentamethylquinuclidinium iodide.

Caption: General workflow for the recrystallization process.

Step-by-Step Recrystallization Protocol

-

Solvent Selection: In a small test tube, add a small amount of the crude 1,2,2,6,6-pentamethylquinuclidinium iodide. Add a few drops of the chosen solvent and heat gently. If the solid dissolves, cool the test tube to see if crystals form. Repeat with different solvents to find the most suitable one.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] Do not disturb the flask during this time.

-

Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solvent Selection Guide

| Solvent System | Suitability for Quaternary Ammonium Iodides | Notes |